4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by the addition of 2-morpholinoethyl groups . The lithiation process is often aided by bis(2-dimethylaminoethyl) ether, which increases the yield and stability of the lithiated intermediate . The reaction conditions generally include the use of deuterium oxide quench experiments to ensure a higher degree of lithiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chloro group at the C-4 position is reactive and can be substituted by nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Lithiation: Directed lithiation at the C-6 position allows for further functionalization.
Common Reagents and Conditions
Bis(2-dimethylaminoethyl) ether: Used as an additive to increase lithiation yield.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Deuterium Oxide: Used in quench experiments to stabilize lithiated intermediates.
Major Products Formed
Substituted Pyrrolopyrimidines: Formed through nucleophilic aromatic substitution and cross-coupling reactions
Functionalized Pyrrolopyrimidines: Resulting from lithiation and subsequent reactions.
Scientific Research Applications
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antiviral, and antimicrobial agents
Biological Studies: Investigated for its potential to inhibit protein kinases and other molecular targets involved in cancer and viral infections.
Chemical Biology: Utilized in studies exploring the bioisosteric relationship with purines and its impact on biological activity.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases . By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of viral replication .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the morpholinoethyl group, which enhances its biological activity and selectivity . Compared to similar compounds, it offers a distinct profile of interactions with molecular targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
4-[2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c13-11-10-1-2-17(12(10)15-9-14-11)4-3-16-5-7-18-8-6-16/h1-2,9H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZEBMHLTWVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C2N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175414 |
Source
|
Record name | 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-90-4 |
Source
|
Record name | 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186519-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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